molecular formula C16H24N2Na2O16P2 B12318448 Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Cat. No.: B12318448
M. Wt: 608.3 g/mol
InChI Key: PPAHWQWZRRHSCD-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate typically involves the phosphorylation of thymidine followed by glycosylation with L-rhamnose. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using thymidine diphosphate (TDP) and L-rhamnose as substrates. Enzymes such as TDP-rhamnose synthase facilitate the transfer of the rhamnose moiety to the thymidine diphosphate, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. The reactions typically occur under controlled pH and temperature conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various phosphorylated and glycosylated derivatives, which can be further utilized in biochemical pathways .

Scientific Research Applications

Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by participating in glycosylation reactions, where it acts as a donor of the rhamnose moiety. The molecular targets include various enzymes involved in glycosylation pathways, such as glycosyltransferases. These enzymes facilitate the transfer of the rhamnose group to acceptor molecules, resulting in the formation of glycosylated products .

Comparison with Similar Compounds

Similar Compounds

    Thymidine-5’-diphosphate-D-glucose disodium salt: Similar structure but with glucose instead of rhamnose.

    Thymidine-5’-diphosphate-D-galactose disodium salt: Contains galactose instead of rhamnose.

    Thymidine-5’-diphosphate-D-mannose disodium salt: Contains mannose instead of rhamnose

Uniqueness

The uniqueness of disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate lies in its specific role in the biosynthesis of rhamnose-containing glycosylated compounds. This specificity makes it a valuable tool in studying and manipulating glycosylation pathways .

Properties

IUPAC Name

disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAHWQWZRRHSCD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2Na2O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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